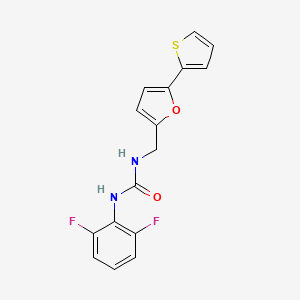

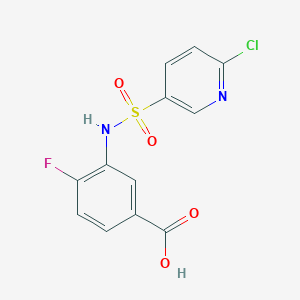

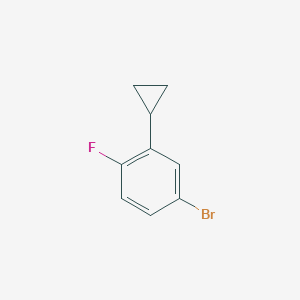

![molecular formula C24H25F3N4O3 B2505841 3-(5-oxo-5-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pentyl)quinazoline-2,4(1H,3H)-dione CAS No. 896355-97-8](/img/structure/B2505841.png)

3-(5-oxo-5-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pentyl)quinazoline-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3-(5-oxo-5-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pentyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline, which is a bicyclic compound consisting of two nitrogen atoms in a fused benzene and pyrimidine ring. This particular derivative is of interest due to its potential as a serotonin receptor ligand, which could have implications in the treatment of various neurological and psychiatric disorders.

Synthesis Analysis

The synthesis of related quinazoline derivatives has been described, involving the attachment of 1-aryl-piperazine moieties to the quinazoline core. These compounds, including n-propyl and n-butyl chain variants, have been synthesized as potential serotonin receptor ligands . Although the exact synthesis of the compound is not detailed, it likely follows similar synthetic pathways involving the formation of an amide linkage between the piperazine derivative and the quinazoline core.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by the presence of a quinazoline core, which is a fused ring system containing nitrogen atoms. The specific compound would have additional functional groups, such as the trifluoromethyl group, which could influence its binding affinity and selectivity to serotonin receptors. The piperazine ring is a common feature in many pharmacologically active compounds and is known to interact with various biological targets.

Chemical Reactions Analysis

The stability of quinazoline derivatives under stress conditions has been studied, revealing that these compounds are generally stable to UV radiation, high temperatures, and oxidants. However, they are susceptible to hydrolysis, particularly in alkaline conditions, leading to the cleavage of the amide bond and the formation of degradation products such as 2-(4-oxoquinazoline-3-yl)acetic acid and 1-phenylpiperazine . This information is crucial for the development of pharmaceutical formulations and storage conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. The presence of the trifluoromethyl group, for example, could increase the lipophilicity of the compound, potentially affecting its pharmacokinetic properties. The stability studies conducted according to ICH guidelines indicate that the compound is stable under various conditions, but its susceptibility to hydrolysis must be taken into account when considering its shelf life and formulation .

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

Research has been conducted on the synthesis of substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones and their antimicrobial activities. These compounds were synthesized through condensation reactions and screened for in vitro antibacterial activity against Escherichia coli and Salmonella typhi, as well as antifungal activity against Aspergillus niger and Penicillium chrysogenum. Some of these derivatives exhibited promising antibacterial and antifungal activities, highlighting the potential of similar compounds in the field of medicinal chemistry due to their wide range of biological activities (Ravi R. Vidule, 2011).

Stability Under Stressful Conditions

Another study focused on a quinazoline derivative, examining its stability under stressful conditions such as exposure to high temperature, light, and oxidants. The substance was found to be stable to UV radiation and elevated temperatures, but showed instability to hydrolysis in an alkaline medium. This research is crucial for understanding the stability of pharmaceutical substances, which is key to developing safe and effective drugs (T. Gendugov et al., 2021).

Synthesis Methods and Potential Applications

Further research includes the synthesis of isatoic anhydride derivatives and their role as building blocks for various nitrogen-containing heterocyclic structures, such as quinazolines and quinazolones. These compounds have significant potential in creating bioactive molecules with a wide range of pharmaceutical applications (A. Bogdanov & V. Mironov, 2016).

Synthesis and Cytotoxic Evaluation

There's also research on novel quinazolinone derivatives synthesized for potential anticancer applications. These compounds underwent cytotoxic evaluation against cancer cell lines, highlighting the importance of such derivatives in designing new anticancer agents (Safoora Poorirani et al., 2018).

Propiedades

IUPAC Name |

3-[5-oxo-5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pentyl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25F3N4O3/c25-24(26,27)17-6-5-7-18(16-17)29-12-14-30(15-13-29)21(32)10-3-4-11-31-22(33)19-8-1-2-9-20(19)28-23(31)34/h1-2,5-9,16H,3-4,10-15H2,(H,28,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUZWCYVVRYTSST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CCCCN3C(=O)C4=CC=CC=C4NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25F3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

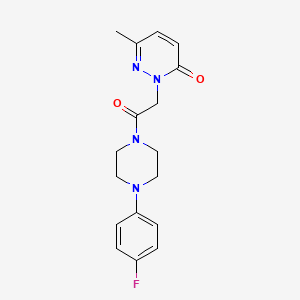

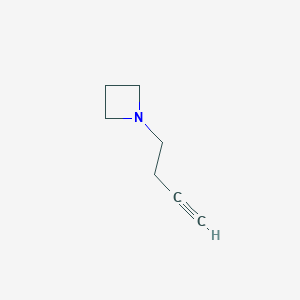

![4-{4-cyano-5-[(4-methoxybenzyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2505769.png)

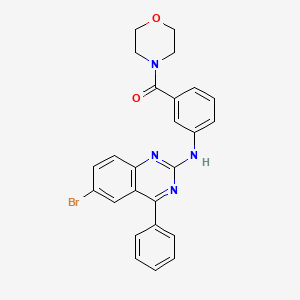

![(Z)-3-(3-Chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2505774.png)

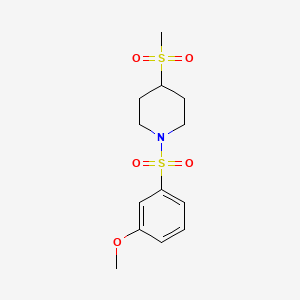

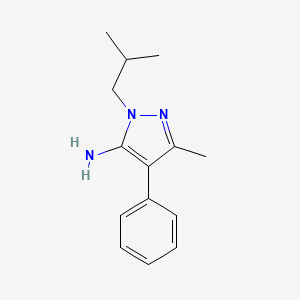

![4-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)-5-methylisoxazole](/img/structure/B2505779.png)

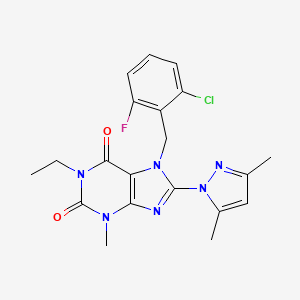

![methyl 2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetate](/img/structure/B2505780.png)

![Tert-butyl (3aR,6aS)-3a-amino-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-5-carboxylate](/img/structure/B2505781.png)